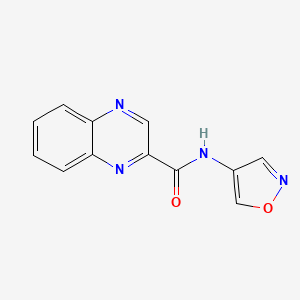
N-(isoxazol-4-yl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isoxazol-4-yl)quinoxaline-2-carboxamide, also known as IQ-1, is a synthetic compound with potential applications in various fields of research and industry. It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades .Molecular Structure Analysis
The molecular formula of N-(isoxazol-4-yl)quinoxaline-2-carboxamide is C12H8N4O2. The structure of isoxazole has been a subject of interest due to its potential as a core unit in various drugs .Chemical Reactions Analysis
The synthesis of isoxazoles has been significantly improved and modernized in the course of solving specific practical problems . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis
The molecular weight of N-(isoxazol-4-yl)quinoxaline-2-carboxamide is 240.222. More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Material Science and Catalysis
Electrochemical, Photocatalytic, and Magnetic Properties : A study by Lei Li et al. (2020) on octamolybdate complexes constructed with a related ligand showcases advancements in material science. These complexes exhibit enhanced electrocatalytic activities, which include reduction properties for inorganic bromate, nitrite, and hydrogen peroxide, as well as oxidation properties for ascorbic acid. They also have photocatalytic properties for degrading organic dyes, alongside displaying weak antiferromagnetic behavior, highlighting their potential in environmental and material applications Lei Li et al., 2020.
Chemical Synthesis and Drug Design
Synthesis of Bioactive Compounds : The synthesis of isoxazolyl quinoline-3-carboxamides and isoxazolyl-1,4-benzothiazine-2-carboxamides, as conducted by E. Rajanarendar et al. (2010), highlights the chemical versatility of isoxazolyl carboxamide derivatives. These compounds were obtained through cyclocondensation, involving Friedelander's condensation and oxidative cyclization, indicating their significance in medicinal chemistry research for potential bioactive applications E. Rajanarendar et al., 2010.
Antibacterial and Antituberculosis Applications : The study on electrochemical behavior and structure-activity relationship by E. Moreno et al. (2011) explores the redox properties of quinoxaline-2-carboxamide 1,4-di-N-oxides. Their research indicates a correlation between the reduction potential of these compounds and their antimicrobial activity, particularly against tuberculosis. This provides insights into the design of future antitubercular drugs and the role of charge transfer processes in their mechanism of action E. Moreno et al., 2011.
Cytotoxic Activity for Cancer Research : The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, as performed by L. Deady et al. (2003), demonstrate potent cytotoxic properties against various cancer cell lines. Their findings suggest the potential therapeutic applications of these compounds in oncology, highlighting the importance of structural modifications in enhancing biological activity L. Deady et al., 2003.
Environmental and Green Chemistry
Eco-friendly Synthesis : The work by Nagi Reddy Modugu and Praveen Kumar Pittala (2017) on using polyethylene glycol (PEG-400) for the synthesis of isoxazole substituted spirooxindole derivatives showcases an eco-friendly approach to chemical synthesis. Their method emphasizes the use of PEG-400 as a recyclable reaction medium, reducing the environmental impact and enhancing the sustainability of chemical processes Nagi Reddy Modugu & Praveen Kumar Pittala, 2017.
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Mecanismo De Acción
Target of Action
N-(isoxazol-4-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline and isoxazole, two nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to have a wide range of targets, receptors, and microorganisms . Isoxazole derivatives also exhibit a broad spectrum of biological activities . .
Mode of Action
Quinoxaline and isoxazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline and isoxazole derivatives have been found to affect a variety of biochemical pathways .
Result of Action
Quinoxaline and isoxazole derivatives have been found to have a variety of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
N-(1,2-oxazol-4-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-12(15-8-5-14-18-7-8)11-6-13-9-3-1-2-4-10(9)16-11/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLDKZCZWNBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)quinoxaline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

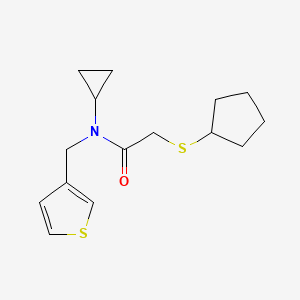
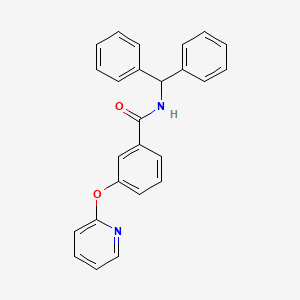
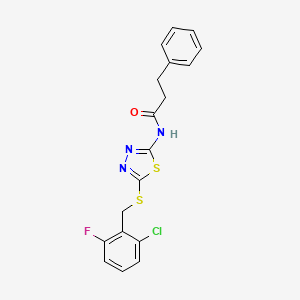
![N-(4-acetylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2439118.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)
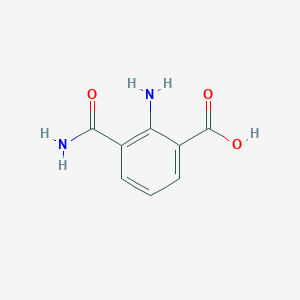
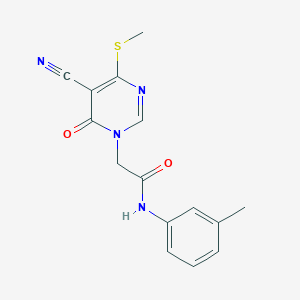
![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea](/img/structure/B2439132.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)